Cas no 73684-69-2 (miporamicin)

miporamicin structure
miporamicin structure
Product Name:miporamicin
CAS-nummer:73684-69-2
MF:C37H61NO13
MW:727.88
CID:564232
PubChem ID:6436150
Update Time:2025-04-24

miporamicin Chemische en fysische eigenschappen

Naam en identificatie

    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2
    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-he
    • miporamicin
    • Mirosamicin
    • (3,5-dimethylphenyl)magnesium bromide
    • [3,5-dimethylphenyl]magnesium bromide
    • 3,5-dimethylphenyl magnesium bromide
    • 3,5-Dimethylphenylmagnesium bromide 0.5 M in Tetrahydrofuran
    • 3,5-Dimethylphenylmagnesium bromide solution
    • 3,5-dimethyphenylmagnesium bromide
    • 3,5-Me2C6H3MgBr
    • 562076_ALDRICH
    • m-xylylMgBr
    • mycinamicin II
    • mycinamicin-II
    • Q27149164
    • 73684-69-2
    • CHEBI:80018
    • Mycinamycin II
    • Antibiotic AR 5-2
    • Antibiotic A 11725II
    • Mirosamycin
    • Mycinomycin II
    • DTXSID801024536
    • Mycinamicin I, 14-hydroxy-
    • Mirosamicina
    • MIROSAMICIN [JAN]
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • Mirosamicinum
    • 14-Hydroxymycinamicin I
    • SCHEMBL1230206
    • Mirosamicine [French]
    • NS00011771
    • CHEMBL3989599
    • Mirosamicina [Spanish]
    • Mirosamicinum [Latin]
    • 4,17-Dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione, 2-(((6-deoxy-2,3-di-O-methyl-beta-D-allopyranosyl)oxy)methyl)-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
    • UNII-K7G02HKM1X
    • BRN 4633296
    • K7G02HKM1X
    • A 11725 II
    • Mirosamicin [INN]
    • Mirosamicine
    • Q27282050
    • Mirosamicin, A 11725 II, Antibiotic AR 5-2
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3-ethyl-2-hydroxy-2-((((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • HY-125104
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • Mirosamicinum (Latin)
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl)oxy-3-ethyl-2-hydroxy-2-(((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl)oxymethyl)-8,10,12-trimethyl-4,17-dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione
    • CS-0089326
    • Inchi: 1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1
    • InChI-sleutel: WWIDEZOUVSJVHS-ZPQCYHEESA-N
    • LACHT: O1[C@H]2C=CC([C@H](C)C[C@H](C)[C@@H]([C@@H](C)C=CC(=O)O[C@H](CC)[C@@](CO[C@H]3[C@@H]([C@@H]([C@@H]([C@@H](C)O3)O)OC)OC)([C@H]12)O)O[C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)=O |t:2,13|

Berekende eigenschappen

  • Exacte massa: 727.414
  • Monoisotopische massa: 727.414
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1210
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 17
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 175A^2
  • XLogP3: 2

Experimentele eigenschappen

  • Dichtheid: 1.1734 (rough estimate)
  • Smeltpunt: 104°C
  • Kookpunt: 710.88°C (rough estimate)
  • Vlampunt: 463.7°C
  • Brekindex: 1.6630 (estimate)
  • PSA: 175.21000
  • LogboekP: 1.76370
Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk